4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
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Description
“4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide” is a chemical compound. It is a sulfonamide compound having a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom .
Molecular Structure Analysis
The five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings . The two benzene rings form a dihedral angle of 39.81 (18)° with each other .Scientific Research Applications
In Silico Investigation and Biological Evaluation
A study focused on the synthesis of sulfamethoxazole derivatives, including compounds structurally related to 4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, revealed their potential in various biological applications. These compounds were evaluated for analgesic, anti-inflammatory, antioxidant, and antimicrobial activities, showing significant biological effects in different assays. The research highlights the therapeutic potential of these synthesized molecules, emphasizing their role in addressing various health conditions (Sahoo et al., 2020).
Colorimetric Detection of Cyanide
Another research avenue explored the use of heterocyclic compounds, similar to this compound, for the colorimetric detection of cyanide ions in aqueous solutions. The study demonstrated the efficiency of these molecules in sensing cyanide through a visible color change, indicating their potential application in environmental monitoring and safety (Tomasulo et al., 2006).
Antimicrobial Heterocycles Synthesis
Research on the synthesis of isoxazole-based heterocycles using versatile precursors like this compound has led to the development of compounds with promising antimicrobial properties. These studies contribute to the ongoing search for new antimicrobial agents in the fight against resistant pathogens, showcasing the relevance of these compounds in pharmaceutical research (Darwish et al., 2014).
Enzyme Inhibition for Therapeutic Applications
The investigation of sulfonamide derivatives, structurally related to the compound , has revealed significant inhibitory activity against various human carbonic anhydrase isoforms. These findings suggest potential therapeutic applications in treating conditions like glaucoma and neuropathic pain, highlighting the compound's importance in medicinal chemistry (Ulus et al., 2016; Altug et al., 2017).
Properties
IUPAC Name |
4-cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c1-12-10-17(21-26-12)22-27(24,25)16-8-6-15(7-9-16)20-18(23)14-4-2-13(11-19)3-5-14/h2-10H,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIBVNVBVSPHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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